Cas no 4783-68-0 (2-Phenoxypyridine)

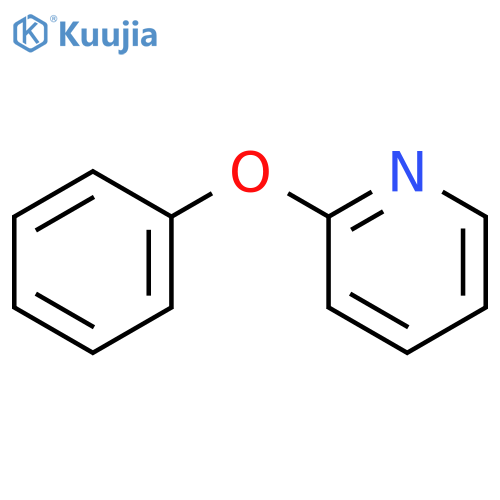

2-Phenoxypyridine structure

商品名:2-Phenoxypyridine

2-Phenoxypyridine 化学的及び物理的性質

名前と識別子

-

- 2-Phenoxypyridine

- Phenyl 2-pyridyl ether

- 2-phenoxy-pyridine

- phenoxypyridine

- Pyridine, phenoxy-

- Pyridine, 2-phenoxy-

- MLS002694659

- NSC85906

- NCIOpen2_001061

- KSC237O0L

- 2-PYRIDYL PHENYL ETHER

- MEAAWTRWNWSLPF-UHFFFAOYSA-N

- HMS3094O21

- FCH829102

- VP14362

- SMR001560584

- SC-

- SCHEMBL147539

- 4783-68-0

- DTXSID20197300

- MFCD00047432

- FT-0635441

- CS-0060561

- F6619-8930

- W13856

- DS-18173

- SY102256

- AMY2372

- NSC 85906

- A827357

- NS00031729

- SB52556

- NSC-85906

- CHEMBL332315

- EINECS 225-328-3

- AKOS006241421

- AC-4759

- Q63409621

- phenyl pyridin-2-yl ether

- DB-021485

- AC-907/25005102

-

- MDL: MFCD00047432

- インチ: 1S/C11H9NO/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9H

- InChIKey: MEAAWTRWNWSLPF-UHFFFAOYSA-N

- ほほえんだ: O(C1=C([H])C([H])=C([H])C([H])=N1)C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 171.06800

- どういたいしつりょう: 171.068

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 22.1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.117

- ふってん: 274.4°C at 760 mmHg

- フラッシュポイント: 100.6°C

- 屈折率: 1.577

- PSA: 22.12000

- LogP: 2.87390

2-Phenoxypyridine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

2-Phenoxypyridine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Phenoxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6619-8930-10μmol |

2-phenoxypyridine |

4783-68-0 | 10μmol |

$103.5 | 2023-09-07 | ||

| Life Chemicals | F6619-8930-10mg |

2-phenoxypyridine |

4783-68-0 | 10mg |

$118.5 | 2023-09-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131201-10g |

2-Phenoxypyridine |

4783-68-0 | 98% | 10g |

¥405.00 | 2024-05-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P73110-250mg |

2-Phenoxypyridine |

4783-68-0 | 250mg |

¥96.0 | 2021-09-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P73110-25g |

2-Phenoxypyridine |

4783-68-0 | 25g |

¥3366.0 | 2021-09-04 | ||

| Fluorochem | 209555-1g |

2-Phenoxypyridine |

4783-68-0 | 95% | 1g |

£43.00 | 2022-02-28 | |

| Life Chemicals | F6619-8930-2μmol |

2-phenoxypyridine |

4783-68-0 | 2μmol |

$85.5 | 2023-09-07 | ||

| Life Chemicals | F6619-8930-5mg |

2-phenoxypyridine |

4783-68-0 | 5mg |

$103.5 | 2023-09-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GW493-5g |

2-Phenoxypyridine |

4783-68-0 | 98% | 5g |

712.0CNY | 2021-08-03 | |

| Aaron | AR00DCCD-1g |

2-Phenoxypyridine |

4783-68-0 | 97% | 1g |

$4.00 | 2025-01-24 |

2-Phenoxypyridine 関連文献

-

Mahesh K. Zilla,Sheena Mahajan,Rajni Khajuria,Vivek K. Gupta,Kamal K. Kapoor,Asif Ali RSC Adv. 2021 11 3477

-

Ranjana Bisht,Chabush Haldar,Mirja Md Mahamudul Hassan,Md Emdadul Hoque,Jagriti Chaturvedi,Buddhadeb Chattopadhyay Chem. Soc. Rev. 2022 51 5042

-

Prashant Kumar,Sriparna Dutta,Sandeep Kumar,Vijay Bahadur,Erik V. Van der Eycken,Karani Santhanarishnan Vimaleswaran,Virinder S. Parmar,Brajendra K. Singh Org. Biomol. Chem. 2020 18 7987

-

4. Cycloauration of 2-substituted pyridine derivatives. Synthesis, structure and reactivity of six-membered cycloaurated complexes of 2-anilino-, 2-phenoxy- and 2-(phenylsulfanyl)-pyridineYoshio Fuchita,Hidenori Ieda,Arata Kayama,Junko Kinoshita-Nagaoka,Hiroyuki Kawano,Shingo Kameda,Masahiro Mikuriya J. Chem. Soc. Dalton Trans. 1998 4095

-

Chao Gao,Hongchen Li,Miaochang Liu,Jinchang Ding,Xiaobo Huang,Huayue Wu,Wenxia Gao,Ge Wu RSC Adv. 2017 7 46636

4783-68-0 (2-Phenoxypyridine) 関連製品

- 68464-71-1(4-(pyridin-2-yloxy)phenol)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4783-68-0)2-Phenoxypyridine

清らかである:99%

はかる:100g

価格 ($):452.0